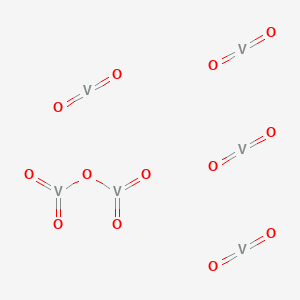

Vanadium oxide (V6O13)

Übersicht

Beschreibung

Vanadium oxide (V6O13) is a type of vanadium oxide with unique electrical, optical, optoelectronic, and magnetic properties . It is a blue-black crystalline powder and is used in the preparation of vanadium alloys . It is an oxidizing agent, commonly used as a catalyst in the contact process (production of sulfuric acid) to oxidize sulfur dioxide to sulfur trioxide .

Synthesis Analysis

V6O13 can be synthesized by hydrothermal and solvothermal methods . The best reaction time for hydrothermal synthesis of V6O13 is 3.5 hours . Another method involves the heat treatment of ammonium metavanadate (NH4VO3) .Molecular Structure Analysis

Vanadium oxides have a structurally and chemically versatile sub-class of polyoxometalates . The formation, templating mechanism, and aggregation under aqueous and non-aqueous conditions are fundamental concepts of their formation .Chemical Reactions Analysis

V6O13 exhibits metallic conductivity at room temperature and has a three-dimensional framework structure suitable for Zn-ion transport . To improve the high-rate properties of V6O13, the K-ion intercalation method was adopted .Physical And Chemical Properties Analysis

V6O13 has a density of 3.91 and a melting point of approximately 1500℃ . It is soluble in nitric, hydrofluoric, and concentrated sulfuric acids . It also exhibits metallic conductivity at room temperature .Wissenschaftliche Forschungsanwendungen

- Role of V6O13 : V6O13, as a positive electrode material, has excellent electrochemical performance. Researchers have studied its application in supercapacitors, where it contributes to high power density, long service life, and fast charging/discharging capabilities .

- Hybrid Supercapacitors : V6O13 contributes to lithium-ion hybrid supercapacitors (LHS) that combine the benefits of supercapacitors and lithium-ion batteries. LHS systems store energy through Li+ ions, offering high power and energy density .

Lithium-Ion Supercapacitors

Energy Storage Devices

Wirkmechanismus

Target of Action

Vanadium Oxide (V6O13) primarily targets the intercalation and de-intercalation of lithium ions in energy storage devices, such as lithium-ion batteries . This is facilitated by the double cavity chain structure of V6O13, which provides sufficient space for the ions .

Biochemical Pathways

The biochemical pathways affected by V6O13 involve the electronic band structures, which are influenced by the crystal structure and other factors . The compound shows an “intermediate band” with narrow bandwidths, lying just below the higher conduction bands, which play a critical role in optical and thermoelectric processes .

Pharmacokinetics

These properties allow V6O13 to show significant thermoelectric properties .

Result of Action

The action of V6O13 results in changes in the electronic band structures and the phase of the compound . For instance, bands corresponding to “valence electrons” are found to be fully occupied in the insulating phases . The compound also shows a high capacity for energy storage, thanks to its layered structure that allows for the intercalation of ions .

Safety and Hazards

V6O13 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dioxovanadiooxy(dioxo)vanadium;dioxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/13O.6V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGZPVKRMCXHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V]=O.O=[V]=O.O=[V]=O.O=[V]=O.O=[V](=O)O[V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O13V6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium IV,V oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vanadium oxide (V6O13) | |

CAS RN |

12037-42-2 | |

| Record name | Vanadium oxide (V6O13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V6O13) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)